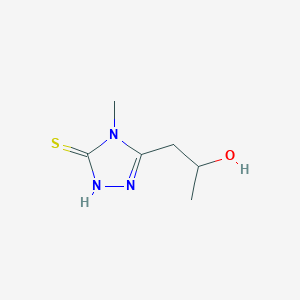
1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol is a useful research compound. Its molecular formula is C6H11N3OS and its molecular weight is 173.24g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds, such as azoles, are known to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It’s worth noting that similar compounds, such as azoles, inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may interfere with the ergosterol biosynthesis pathway in fungi .
Result of Action
Some compounds with similar structures have shown good antimicrobial activities against test microorganisms .
生物活性
1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol, a derivative of the 1,2,4-triazole family, has garnered attention for its diverse biological activities. This compound features a mercapto group that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.
The molecular formula of this compound is C6H10N4OS, with a molecular weight of approximately 174.24 g/mol. The compound's structure includes a triazole ring and a thiol group, which are critical for its biological interactions.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal properties. For instance, compounds similar to this compound have shown efficacy against various fungal strains such as Candida albicans and Aspergillus fumigatus. In vitro studies have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.003 µg/mL against C. albicans .
Antioxidant Properties
The antioxidant capabilities of triazole derivatives have been assessed using DPPH and ABTS assays. Notably, compounds similar to this compound exhibited IC50 values comparable to ascorbic acid, indicating strong potential for use in oxidative stress-related conditions .
Antimicrobial Activity
In addition to antifungal effects, this compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure's mercapto group is believed to enhance interaction with bacterial cell walls or enzymes critical for bacterial survival .
Case Studies
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Antifungal Evaluation : A study synthesized various triazole derivatives and tested their antifungal activity against C. albicans, revealing that modifications at the mercapto position significantly influenced potency .
- Antioxidant Assessment : Another investigation into the antioxidant properties of triazole derivatives highlighted that certain structural modifications could enhance radical scavenging activities .
- In Vivo Studies : In vivo experiments have shown that triazole derivatives can reduce fungal load in infected mice models when administered at doses as low as 0.25 mg/kg .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3-(2-hydroxypropyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-4(10)3-5-7-8-6(11)9(5)2/h4,10H,3H2,1-2H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHTUWSGRQLQQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNC(=S)N1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














